Diisopropyldichlorosilane

Description

The exact mass of the compound Dichlorodiisopropylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

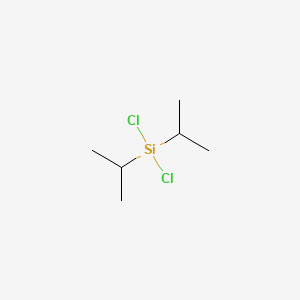

Structure

3D Structure

Properties

IUPAC Name |

dichloro-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSENNYNYEKCQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374298 | |

| Record name | Diisopropyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7751-38-4 | |

| Record name | Diisopropyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodiisopropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diisopropyldichlorosilane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Reactivity, and Synthetic Applications of a Versatile Organosilicon Reagent.

Diisopropyldichlorosilane [(CH₃)₂CH]₂SiCl₂ is a versatile organosilicon compound that has found significant utility in organic synthesis, particularly as a sterically hindered protecting group and a precursor for various silicon-containing moieties. Its unique combination of reactivity and stability makes it a valuable tool for chemists in academia and the pharmaceutical industry. This technical guide provides a detailed overview of the chemical properties, reactivity, and experimental protocols associated with this compound, aimed at researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄Cl₂Si | [1] |

| Molecular Weight | 185.17 g/mol | [1] |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Boiling Point | 140-144 °C (lit.) | [2] |

| 66 °C / 27 mmHg (lit.) | [3] | |

| Density | 1.026 g/mL at 20 °C (lit.) | [3] |

| Refractive Index (n₂₀/D) | 1.444 (lit.) | [3] |

| Solubility | Insoluble in water (reacts); Soluble in most organic solvents. | [1] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [3] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two labile silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, making the compound an excellent electrophile for the introduction of the diisopropylsilyl group.

Reaction with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including water, alcohols, amines, and organometallic reagents.

-

Hydrolysis: In the presence of water, this compound undergoes rapid hydrolysis to form diisopropyldisiloxane and hydrochloric acid. This reaction is vigorous and exothermic. Therefore, the compound must be handled in a moisture-free environment.[2]

-

Alcoholysis and Phenolysis: The reaction with alcohols or phenols in the presence of a base, such as pyridine or triethylamine, yields diisopropyldialkoxysilanes or diisopropyldiaryloxysilanes, respectively. This reaction is fundamental to its use as a protecting group for hydroxyl functionalities.[3]

-

Aminolysis: Amines react with this compound to form the corresponding diisopropyldiaminosilanes.

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds react with this compound to form new silicon-carbon bonds, allowing for the synthesis of a wide range of organosilanes with tailored properties.

Use as a Protecting Group

The diisopropylsilyl group is a robust protecting group for diols, particularly 1,2- and 1,3-diols, forming stable cyclic silyl ethers. The steric bulk of the isopropyl groups provides significant stability against a range of reaction conditions.[3] These cyclic silyl ethers can be selectively cleaved under specific conditions, often using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or acidic conditions.[4][5]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from trichlorosilane and isopropylmagnesium chloride.

Materials:

-

Magnesium turnings

-

2-Chloropropane (Isopropyl chloride)

-

Trichlorosilane

-

Anhydrous tetrahydrofuran (THF)

-

n-Hexane

-

Nitrogen gas for inert atmosphere

Procedure:

-

Under a nitrogen atmosphere, a four-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant-pressure dropping funnel is charged with magnesium turnings and a portion of anhydrous THF.

-

The reaction is initiated by heating to 40-65 °C.

-

A solution of 2-chloropropane in THF is added dropwise to maintain a steady reflux. After the addition is complete, the mixture is stirred at 40-65 °C for 0.5-3.0 hours to ensure the complete formation of isopropylmagnesium chloride.

-

The Grignard reagent is then cooled to -10 to -30 °C.

-

A solution of trichlorosilane in n-hexane is added dropwise. This reaction is highly exothermic and produces a large amount of white solid (magnesium salts).

-

After the addition, the reaction mixture is stirred for an additional 0.5-3.0 hours.

-

The reaction is quenched, and the solid is removed by suction filtration. The filter cake is washed with n-hexane.

-

The combined filtrates are concentrated under reduced pressure to remove the bulk of the solvents.

-

The crude product is purified by fractional distillation, collecting the fraction at 110-140 °C to yield this compound.

Caption: Workflow for the synthesis of this compound.

Protection of a 1,3-Diol

This protocol provides a general procedure for the protection of a 1,3-diol, such as 1,3-butanediol, using this compound to form a cyclic diisopropylsilylene acetal.

Materials:

-

This compound

-

1,3-Butanediol

-

Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Imidazole or Pyridine (as base)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Nitrogen gas for inert atmosphere

Procedure:

-

To a solution of the 1,3-diol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM under a nitrogen atmosphere, add this compound (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield the pure cyclic silyl ether.

Caption: General workflow for the protection of a 1,3-diol.

Safety and Handling

This compound is a flammable liquid and vapor. It causes severe skin burns and eye damage.[3] It reacts violently with water, releasing flammable gases which may ignite spontaneously.[6] Therefore, it must be handled in a well-ventilated fume hood, away from heat, sparks, open flames, and other ignition sources.[6] Personal protective equipment, including safety goggles, face shield, gloves, and appropriate respiratory protection, should be worn at all times.[3] Store in a tightly closed container in a dry, cool, and well-ventilated area, protected from moisture.[6]

Conclusion

This compound is a valuable reagent in organic synthesis, offering a unique set of properties for the protection of functional groups and the construction of complex molecules. Its sterically demanding nature provides stability to the protected intermediates, while its reactivity allows for efficient installation and subsequent cleavage under controlled conditions. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to safely and effectively utilize this versatile compound in their synthetic endeavors.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. This compound | [gelest.com]

- 4. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Diisopropyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Diisopropyldichlorosilane is a valuable organosilicon compound utilized as a precursor in the synthesis of various silicon-containing molecules, including silicone polymers, resins, and as a protecting group in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for this compound, tailored for professionals in chemical research and drug development.

Synthesis of this compound

Two principal methods for the synthesis of this compound are the Grignard reaction and the direct process.

1. Grignard Reaction Synthesis

The Grignard synthesis route involves the reaction of a silicon halide, such as trichlorosilane or silicon tetrachloride, with isopropylmagnesium chloride.[3][4] This method offers a versatile laboratory-scale preparation of this compound. Stoichiometric control is important to favor the desired disubstituted product over mono-, tri-, or tetra-substituted silanes.[4]

Experimental Protocol: Grignard Synthesis of this compound [3]

Materials:

-

Magnesium chips

-

2-Chloropropane (Isopropyl chloride)

-

Trichlorosilane

-

Tetrahydrofuran (THF), anhydrous

-

n-Hexane, anhydrous

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Constant-pressure dropping funnel

Procedure:

-

Grignard Reagent Formation:

-

Under a nitrogen atmosphere, add magnesium chips and a portion of anhydrous THF to the four-neck flask.

-

Heat the mixture to 40-65 °C to initiate the reaction.

-

Once initiated, slowly add a solution of 2-chloropropane in THF from the dropping funnel, maintaining the temperature between 40-65 °C.

-

After the addition is complete, continue stirring at 40-65 °C for 0.5-3.0 hours.

-

-

Reaction with Trichlorosilane:

-

Cool the Grignard reagent solution to a temperature between -30 °C and -10 °C.

-

Slowly add a solution of trichlorosilane in n-hexane from the dropping funnel. This reaction is highly exothermic and will produce a large quantity of white solid (magnesium salts).

-

Maintain the temperature in the specified range during the addition.

-

After the addition is complete, allow the mixture to react for an additional 0.5-3.0 hours.

-

-

Work-up and Isolation:

-

Perform suction filtration to separate the solid magnesium salts from the reaction mixture.

-

Wash the filter cake with n-hexane and combine the filtrates.

-

Concentrate the combined filtrate to remove the majority of the solvents.

-

The crude this compound is then purified by fractional distillation.

-

2. Direct Process Synthesis

The direct process, also known as the Müller-Rochow process, is a primary industrial method for producing organosilanes.[5][6] It involves the direct reaction of elemental silicon with an alkyl halide in the presence of a copper catalyst at elevated temperatures.[5][7] For this compound, this involves the reaction of silicon with isopropyl chloride and hydrogen chloride.[8][9]

Experimental Protocol: Direct Process Synthesis of Isopropyldichlorosilane (as a major product) [8]

Materials:

-

Elemental silicon powder

-

Copper catalyst

-

Isopropyl chloride

-

Hydrogen chloride (HCl) gas

Equipment:

-

Stirred bed reactor with a spiral band agitator

-

Gas feeding system

-

Temperature controller

Procedure:

-

Reactor Setup:

-

Charge the stirred bed reactor with elemental silicon and the copper catalyst.

-

-

Reaction:

-

Heat the reactor to the desired temperature (e.g., 220 °C).

-

Introduce a gaseous mixture of isopropyl chloride and hydrogen chloride into the reactor. A mole ratio of isopropyl chloride to HCl of 1:0.5 has been shown to maximize the production of the desired product.[8]

-

The reaction produces a mixture of chlorosilanes, with isopropyldichlorosilane and isopropyltrichlorosilane as the main products.[8]

-

-

Product Collection:

-

The volatile product stream is passed through a condensation system to collect the liquid chlorosilanes.

-

The crude product mixture is then subjected to fractional distillation to separate the different silane components.

-

Quantitative Data Summary for Synthesis

| Synthesis Method | Reactants | Solvent(s) | Temperature | Reaction Time | Yield | Purity | Reference |

| Grignard Reaction | Isopropylmagnesium chloride, Trichlorosilane | THF, n-Hexane | -30 °C to 65 °C | 1-6 hours | 50% - 75% | 95.0% - 99.0% | [3] |

| Direct Process | Elemental Silicon, Isopropyl chloride, Hydrogen chloride, Cu catalyst | Gas phase | ~220 °C | Continuous | ~38% | Not specified | [8] |

Purification of this compound

The primary method for purifying this compound is fractional distillation , often under reduced pressure (vacuum distillation).[3][10][11] This technique is effective for separating liquids with close boiling points, which is often the case for the mixture of chlorosilanes produced during synthesis.[12][13]

Physical Properties for Purification

| Property | Value | Reference(s) |

| Boiling Point | 142-144 °C (atmospheric pressure) | [14] |

| Boiling Point | 66 °C at 27 mmHg | [14][15] |

| Boiling Point | 50–55 °C at 5 mmHg | [15] |

| Density | 1.026 g/mL at 20 °C | [14][15] |

| Refractive Index | n20/D 1.444 | [14] |

Experimental Protocol: Fractional Distillation of this compound [10][12]

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (if performing vacuum distillation)

-

Stir bar or boiling chips

Procedure:

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound in the round-bottom flask with a stir bar or boiling chips.

-

If performing vacuum distillation, connect the apparatus to a vacuum pump with a cold trap.

-

-

Distillation:

-

Begin heating the flask gently while stirring.

-

Monitor the temperature at the head of the fractionating column.

-

Discard any initial low-boiling fractions (forerun).

-

Collect the fraction that distills at the boiling point of this compound at the given pressure. For example, a fraction can be collected at 110-140 °C at atmospheric pressure.[3]

-

Carefully monitor the temperature and pressure throughout the distillation to ensure good separation.

-

-

Purity Analysis:

Visualizations

Caption: Grignard synthesis workflow for this compound.

Caption: Purification workflow via fractional distillation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | [gelest.com]

- 3. CN103588805A - Synthetic method of diisopropyl chlorosilane - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution | MDPI [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. Purification [chem.rochester.edu]

- 11. Fractional distillation - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ジクロロジイソプロピルシラン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound | 7751-38-4 [chemicalbook.com]

- 16. lcms.cz [lcms.cz]

- 17. publ.iss.it [publ.iss.it]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of Dichlorodiisopropylsilane (CAS 7751-38-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dichlorodiisopropylsilane (CAS number 7751-38-4), a versatile organosilicon compound. Due to its applications as a protecting group reagent and in the synthesis of silicone polymers, a thorough understanding of its spectroscopic characteristics is essential for researchers and professionals in drug development and material science.[1] This document compiles available spectroscopic data and presents detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, tailored for a volatile and moisture-sensitive compound of this nature.

Compound Identification

| CAS Number | 7751-38-4 |

| Chemical Name | Dichlorodiisopropylsilane |

| Synonyms | Diisopropyldichlorosilane |

| Molecular Formula | C₆H₁₄Cl₂Si |

| Molecular Weight | 185.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Data

A complete set of publicly available, peer-reviewed spectroscopic data for Dichlorodiisopropylsilane is not readily accessible. The following tables summarize the available and expected spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for Dichlorodiisopropylsilane are not available in the public domain at the time of this publication. However, based on the molecular structure, the following spectral characteristics can be predicted:

-

¹H NMR: A septet for the methine (CH) proton and a doublet for the methyl (CH₃) protons of the isopropyl groups.

-

¹³C NMR: Two distinct signals are expected, one for the methine carbon and one for the methyl carbons.

Table 1: Predicted NMR Data for Dichlorodiisopropylsilane

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H (CH) | 1.5 - 2.0 | Septet |

| ¹H (CH₃) | 1.0 - 1.3 | Doublet |

| ¹³C (CH) | 20 - 30 | N/A |

| ¹³C (CH₃) | 15 - 25 | N/A |

Infrared (IR) Spectroscopy

Table 2: Expected IR Absorption Bands for Dichlorodiisopropylsilane

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (stretch, sp³) | 2970 - 2850 | Strong |

| C-H (bend) | 1470 - 1365 | Medium |

| Si-C (stretch) | 850 - 750 | Strong |

| Si-Cl (stretch) | 600 - 450 | Strong |

Mass Spectrometry (MS)

Electron impact mass spectrometry data reveals a characteristic fragmentation pattern for Dichlorodiisopropylsilane.

Table 3: Mass Spectrometry Data for Dichlorodiisopropylsilane

| m/z | Relative Intensity (%) | Possible Fragment |

| 184 | 12.1 | [M]⁺ (molecular ion with ³⁵Cl₂) |

| 186 | 8.3 | [M+2]⁺ (isotopic peak with one ³⁷Cl) |

| 188 | 1.5 | [M+4]⁺ (isotopic peak with two ³⁷Cl) |

| 141 | 52.8 | [M - C₃H₇]⁺ |

| 143 | 36.0 | Isotopic peak of [M - C₃H₇]⁺ |

| 113 | 100.0 | [M - C₃H₇ - Cl]⁺ or [SiCl(C₃H₇)]⁺ |

| 115 | 67.5 | Isotopic peak of [SiCl(C₃H₇)]⁺ |

| 63 | 8.6 | [SiCl]⁺ |

| 43 | 29.5 | [C₃H₇]⁺ |

| 41 | 13.2 | [C₃H₅]⁺ |

Experimental Protocols

Given the moisture-sensitive and volatile nature of Dichlorodiisopropylsilane, specific handling and experimental procedures are required to obtain high-quality spectroscopic data.

NMR Spectroscopy Protocol (¹H and ¹³C) for Air-Sensitive Compounds

-

Sample Preparation (Inert Atmosphere): All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent hydrolysis of the chlorosilane.

-

Solvent Selection: Use a dry, deuterated solvent stored over molecular sieves. Deuterated chloroform (CDCl₃) or benzene-d₆ are suitable choices.

-

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration (50-100 mg) is recommended.

-

NMR Tube: Use a J. Young NMR tube or a standard NMR tube sealed with a secure cap under an inert atmosphere.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C spectrum.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

FT-IR Spectroscopy Protocol for Neat Liquids

-

Sample Preparation: As Dichlorodiisopropylsilane is a liquid, a neat spectrum can be obtained by placing a small drop of the compound between two dry, infrared-transparent salt plates (e.g., NaCl or KBr).

-

Instrument Setup:

-

Record a background spectrum of the clean, empty salt plates.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition: Place the prepared salt plates in the spectrometer's sample holder and acquire the spectrum.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Electron Impact Mass Spectrometry (EI-MS) Protocol for Volatile Liquids

-

Sample Introduction: Due to its volatility, Dichlorodiisopropylsilane can be introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. For air-sensitive compounds, a specialized cold inlet system is recommended to prevent sample degradation.

-

Ionization: Utilize electron impact (EI) ionization, typically at 70 eV, to induce fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 10-250).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Dichlorodiisopropylsilane.

Caption: General workflow for spectroscopic analysis.

References

Diisopropyldichlorosilane: A Technical Guide to Safe Handling and Emergency Procedures

This guide provides an in-depth overview of the safety precautions and handling procedures for diisopropyldichlorosilane (CAS No: 7751-38-4). It is intended for researchers, scientists, and drug development professionals who work with this compound. This compound is a flammable and corrosive liquid that reacts with water, necessitating strict adherence to safety protocols to prevent injury and property damage.

Chemical and Physical Properties

This compound is a colorless liquid soluble in most organic solvents.[1] Its key physical and chemical properties are summarized below. Understanding these properties is crucial for its safe handling and storage.

| Property | Value |

| CAS Number | 7751-38-4[1][2][3] |

| Molecular Formula | C₆H₁₄Cl₂Si[2][3] |

| Molecular Weight | 185.17 g/mol [2][3] |

| Boiling Point | 66 °C at 27 mmHg (lit.)[1][3] |

| Density | 1.026 g/mL at 20 °C (lit.)[1][3] |

| Refractive Index | n20/D 1.444 (lit.)[3] |

| Flash Point | 43 °C (109.4 °F) - closed cup[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is a flammable liquid and causes severe skin burns and eye damage.[3] Contact with water liberates toxic gas.[4] It is also a lachrymator, a substance that causes tearing.[4]

| GHS Classification | |

| Pictograms | |

| Signal Word | Danger [3] |

| Hazard Classifications | Flammable Liquid - Category 3[3]Skin Corrosion - Category 1B[3] |

| Hazard Statements | H226: Flammable liquid and vapor.[3]H314: Causes severe skin burns and eye damage.[3] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]P403+P235: Store in a well-ventilated place. Keep cool.[5]P501: Dispose of contents/container to an approved waste disposal plant.[4][5] |

Handling and Storage Procedures

Proper handling and storage are critical to ensure safety when working with this compound.

Operations involving this chemical must be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[4] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

Appropriate PPE must be worn at all times when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. Standard eye protection should conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4]

-

Skin Protection: Wear appropriate protective gloves and flame-retardant, chemical-resistant clothing to prevent skin contact.[4][5]

-

Respiratory Protection: If exposure limits are exceeded or if irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge (e.g., type ABEK, EN14387).[3][4]

-

Work under a chemical fume hood.[4]

-

Do not breathe mists or vapors.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[4]

-

Use only non-sparking tools to prevent ignition.[4]

-

Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4]

-

Do not allow the chemical to come into contact with water or moisture, as it liberates toxic gas upon contact.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Designate a "Flammables area" and "Corrosives area" for storage.[4]

-

Protect from moisture; keep away from water or moist air.[4]

-

Store locked up.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and water.[4]

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

-

General Advice: Show the Safety Data Sheet (SDS) to the attending medical professional. Immediate medical attention is required.[4]

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the victim is not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Call a physician immediately.[4]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower for at least 15 minutes. Call a physician immediately.[4]

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.[4]

-

Ingestion: If swallowed, rinse the mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[4] Ingestion can cause severe swelling and possible perforation of the stomach or esophagus.[4]

-

Evacuate personnel from the danger area and ensure adequate ventilation.[5]

-

Remove all sources of ignition.[4]

-

Do not expose the spill to water.[4]

-

Use spark-proof tools and explosion-proof equipment.[4]

-

Contain the spill by covering drains and then absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, Chemizorb®).[4][5]

-

Collect the absorbed material into suitable, closed containers for disposal.[4]

-

Dispose of the contents and container at an approved waste disposal plant.[4]

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][5]

-

Unsuitable Extinguishing Media: Do not use water, as it reacts with the substance.

-

Specific Hazards: The substance is flammable, and its vapors may form explosive mixtures with air.[5] Vapors are heavier than air and may spread along floors.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[5]

Visualization of Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to emergency response.

References

An In-Depth Technical Guide to the Solubility of Diisopropyldichlorosilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyldichlorosilane ((i-Pr)₂SiCl₂) is a versatile organosilane reagent widely utilized in organic synthesis, primarily as a protecting group for alcohols and in the construction of silicon-containing molecules. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in reaction design, execution, and purification processes. This technical guide provides a comprehensive overview of the solubility profile of this compound, emphasizing its miscibility with a range of aprotic organic solvents and its reactivity with protic media. Due to the high reactivity of the Si-Cl bonds, particularly towards moisture, all handling and solubility assessments must be conducted under strictly anhydrous conditions. While precise quantitative solubility data is not extensively reported in the literature, likely due to its high miscibility with many common solvents, this guide consolidates available information and provides qualitative solubility expectations and a general protocol for experimental solubility determination.

General Solubility Characteristics

This compound is a non-polar liquid and, following the principle of "like dissolves like," it is generally soluble in or miscible with a variety of anhydrous organic solvents.[1] Its utility in synthetic organic chemistry often involves its use in common aprotic solvents where it readily dissolves to form homogeneous solutions.

Reactive Considerations: A critical aspect of the solubility of this compound is its high reactivity towards protic solvents such as water, alcohols, and amines. Contact with these substances results in a chemical reaction (hydrolysis or alcoholysis/aminolysis) rather than simple dissolution, leading to the formation of silanols, siloxanes, and hydrochloric acid.[1][2] Even some aprotic solvents, like acetone, can react with chlorosilanes and are therefore not recommended.[2] Consequently, the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) is essential when working with this reagent.

Qualitative Solubility in Common Organic Solvents

The following table summarizes the expected solubility or miscibility of this compound in various classes of common organic solvents based on the general behavior of chlorosilanes.

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Notes |

| Aprotic & Non-Polar | Hexane, Heptane, Toluene | Miscible | These solvents are chemically compatible and share a similar non-polar nature with this compound, leading to high miscibility. n-Hexane is used as a solvent in its synthesis.[3] |

| Aprotic & Halogenated | Dichloromethane (DCM), Chloroform | Miscible | Dichloromethane is a commonly used solvent for reactions involving silylation with this compound, indicating high solubility. |

| Aprotic & Ethers | Tetrahydrofuran (THF), Diethyl ether | Miscible | THF is a common solvent for reactions involving this compound, such as in the preparation of Grignard reagents for its synthesis.[3] Must be rigorously dried before use. |

| Aprotic & Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) | Likely Miscible (with caution) | While likely miscible, these polar aprotic solvents are more challenging to maintain in a strictly anhydrous state. Trace moisture will lead to decomposition. |

| Protic | Water, Methanol, Ethanol | Reactive | This compound will react vigorously with these solvents, leading to decomposition. These should not be used as solvents for dissolution.[1][2] |

| Ketones | Acetone | Reactive | Acetone can react with chlorosilanes and is generally not recommended as a solvent.[2] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a reactive compound like this compound in an anhydrous organic solvent. This method is based on the isothermal shake-flask method, adapted for air- and moisture-sensitive compounds.

Objective: To determine the equilibrium solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Internal standard (a non-reactive compound soluble in the solvent, e.g., a high-boiling point alkane)

-

Schlenk flasks or similar oven-dried glassware with septa

-

Gas-tight syringes

-

Magnetic stirrer and stir bars

-

Thermostatically controlled bath

-

Gas chromatograph (GC) with a suitable column and detector

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation of Standard Solutions:

-

Under an inert atmosphere, prepare a series of standard solutions of this compound and a fixed concentration of the internal standard in the anhydrous solvent.

-

These standards should cover a range of expected concentrations.

-

Analyze these standards by GC to create a calibration curve of the peak area ratio (this compound/internal standard) versus the concentration of this compound.

-

-

Sample Preparation:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add a precisely weighed amount of the anhydrous solvent and the internal standard under an inert atmosphere.

-

Seal the flask with a septum.

-

Place the flask in a thermostatically controlled bath set to the desired temperature and allow it to equilibrate.

-

-

Solubility Measurement:

-

Using a gas-tight syringe, slowly add small, known volumes of this compound to the stirred solvent.

-

After each addition, allow the solution to stir for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.

-

Monitor the solution for the first sign of persistent cloudiness or the formation of a second liquid phase, which indicates that the saturation point has been exceeded.

-

Alternatively, for a more precise measurement, add an excess of this compound to the solvent to create a saturated solution with an undissolved phase.

-

Allow this mixture to stir at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium.

-

-

Analysis:

-

Once equilibrium is reached in the saturated solution, stop the stirring and allow the undissolved phase to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe.

-

Immediately quench the sample in a vial containing a known volume of a suitable solvent to prevent reaction with atmospheric moisture and dilute it for GC analysis.

-

Analyze the quenched sample by GC.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the saturated solution from the peak area ratio.

-

Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

-

Visualization of a Typical Experimental Workflow

This compound is frequently used as a protecting group for diols, forming a cyclic silyl ether. The following diagram illustrates a typical experimental workflow for the protection of a 1,2-diol.

Caption: Workflow for the protection of a 1,2-diol using this compound.

Conclusion

This compound exhibits high solubility and is likely miscible with a wide array of common anhydrous aprotic organic solvents, including hydrocarbons, halogenated solvents, and ethers. Its application in organic synthesis is predicated on this property. However, its high reactivity with protic solvents necessitates careful handling under anhydrous and inert conditions to prevent decomposition. For applications requiring precise solubility data, the provided experimental protocol offers a framework for its determination. The workflow visualization illustrates its practical use in a standard protection reaction, highlighting the typical steps involved in its application in a research and development setting.

References

Dichlorodiisopropylsilane: A Technical Guide to its Historical Development and Initial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorodiisopropylsilane [(i-Pr)₂SiCl₂] is a versatile organosilicon compound with significant applications in organic synthesis, particularly as a protecting group for polyfunctional molecules such as nucleosides. This technical guide provides an in-depth overview of the historical development of dichlorodiisopropylsilane, its physicochemical properties, and its initial applications. Detailed experimental protocols for its synthesis via the Grignard reaction and its early use in the protection of ribonucleosides are presented.

Historical Development

The synthesis of organosilicon compounds saw significant advancements in the early 20th century with the pioneering work of chemists like Frederic Kipping, who extensively utilized the Grignard reaction.[1] While a specific first synthesis of dichlorodiisopropylsilane is not readily identifiable in early literature, its preparation follows the well-established Grignard reaction pathway for producing dialkyldichlorosilanes. This method involves the reaction of a Grignard reagent with silicon tetrachloride. The general inability to achieve perfectly clean, partial substitution is a primary limitation of the Grignard process for producing organohalosilanes.[2]

The development of various organochlorosilanes was driven by the burgeoning field of silicone polymers, a discovery attributed to Eugene G. Rochow in the 1940s.[3][4] While the direct process developed by Rochow became the cornerstone of the silicones industry for methylchlorosilanes, the Grignard synthesis remained a crucial method for producing other alkyl- and arylchlorosilanes.[1][5] The utility of dichlorodiisopropylsilane as a protecting group, particularly for diols, became more prominent in later years within the field of organic synthesis.

Physicochemical Properties

Dichlorodiisopropylsilane is a colorless liquid with a pungent odor.[6] It is a flammable and corrosive compound that is sensitive to moisture. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄Cl₂Si | [6] |

| Molecular Weight | 185.17 g/mol | [7] |

| CAS Number | 7751-38-4 | [7] |

| Boiling Point | 66 °C at 27 mmHg | [8] |

| Density | 1.026 g/mL at 20 °C | [8] |

| Refractive Index (n20/D) | 1.444 | |

| Flash Point | 43 °C (closed cup) | |

| Solubility | Soluble in most organic solvents | [6] |

Synthesis of Dichlorodiisopropylsilane

The primary method for the synthesis of dichlorodiisopropylsilane is the Grignard reaction, which involves the reaction of isopropylmagnesium chloride with silicon tetrachloride. Stoichiometric control is crucial to favor the formation of the disubstituted product over mono-, tri-, and tetra-substituted silanes.[2]

Experimental Protocol: Grignard Synthesis

This protocol is adapted from established procedures for the synthesis of dialkyldichlorosilanes.[2][9]

Materials:

-

Magnesium turnings

-

Isopropyl chloride

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, reflux condenser, mechanical stirrer)

Procedure:

-

Preparation of Isopropylmagnesium Chloride:

-

A three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and cooled under a stream of dry nitrogen.

-

Magnesium turnings (2.2 molar equivalents) are placed in the flask.

-

A small crystal of iodine is added to initiate the reaction.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of isopropyl chloride (2.0 molar equivalents) in anhydrous diethyl ether is placed in the dropping funnel.

-

A small portion of the isopropyl chloride solution is added to the magnesium suspension. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remainder of the isopropyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride:

-

The flask containing the Grignard reagent is cooled in an ice-salt bath to between -10 °C and 0 °C.

-

A solution of silicon tetrachloride (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours, and then gently refluxed for 30 minutes to ensure the reaction goes to completion.[2]

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

The precipitated magnesium salts are removed by filtration under an inert atmosphere. The filter cake is washed with several portions of anhydrous diethyl ether.[2]

-

The combined ethereal filtrates are concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure. The fraction corresponding to dichlorodiisopropylsilane is collected.

-

Expected Yield: 50-65% (yields can be variable and are influenced by the control of reaction conditions).[2]

Initial Applications

The primary early application of dichlorodiisopropylsilane was as a bifunctional protecting group for diols, particularly in nucleoside chemistry. Its ability to simultaneously protect the 3'- and 5'-hydroxyl groups of ribonucleosides was instrumental in the development of methods for the synthesis of 2'-deoxyribonucleosides.[10]

Protection of Ribonucleosides

An early and significant application of a related disiloxane, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂), which is formed in situ from or used as a precursor involving diisopropyldichlorosilane chemistry, was in the selective protection of the 3'- and 5'-hydroxyl groups of ribonucleosides. This protection strategy allows for selective reactions at the 2'-hydroxyl group, a key step in the synthesis of 2'-deoxyribonucleosides, which are fundamental components of DNA.[10]

Experimental Protocol: Protection of Uridine

The following protocol is based on the general procedure for the protection of ribonucleosides with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, a reagent closely related to and often used in conjunction with dichlorodiisopropylsilane chemistry.[10]

Materials:

-

Uridine

-

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

-

Pyridine (anhydrous)

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of uridine (1.0 molar equivalent) in anhydrous pyridine is prepared in a flame-dried flask under a nitrogen atmosphere.

-

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (1.1 molar equivalents) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a small amount of water.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine, is purified by silica gel column chromatography.

Expected Yield: Typically high, often exceeding 80%.

Conclusion

Dichlorodiisopropylsilane, a product of well-established Grignard chemistry, has proven to be a valuable reagent in organic synthesis. Its initial application as a protecting group for diols, particularly in the complex chemistry of nucleosides, paved the way for significant advancements in the synthesis of nucleic acid components. The methodologies developed for its synthesis and application continue to be relevant in modern organic chemistry, highlighting the enduring importance of this versatile organosilicon compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. 二氯二异丙基硅烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Reduction of ribonucleosides to 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of the Molecular Structure of Diisopropyldichlorosilane: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical determination of the molecular structure of diisopropyldichlorosilane (C₆H₁₄Cl₂Si) through computational methods. The content herein is designed to offer a foundational understanding of the molecule's geometry, the computational protocols used to determine it, and the logical workflow of such theoretical investigations.

Introduction

This compound is a member of the organosilane family, compounds that are pivotal in a variety of chemical syntheses, including their use as protecting groups and intermediates in the production of silicon-based materials. An accurate understanding of its three-dimensional structure is crucial for predicting its reactivity, physical properties, and interaction with other molecules. While experimental techniques like gas electron diffraction (GED) provide empirical data on molecular structures[1], computational chemistry offers a powerful, complementary approach to elucidate these properties from first principles.[2]

This guide focuses on the application of Density Functional Theory (DFT), a robust ab initio computational method, to determine the equilibrium geometry of this compound in the gas phase.[3]

Computational Methodology

The geometric parameters of this compound were determined by performing a full geometry optimization using quantum mechanical calculations. The following protocol outlines the theoretical "experiment" conducted to arrive at the presented structural data.

Theoretical Framework

The calculations were performed using Density Functional Theory (DFT). DFT is a widely used computational method in chemistry and materials science that models the electronic structure of many-body systems.[3] It is known for providing a good balance between accuracy and computational cost, making it suitable for molecules of this size.

Computational Details

-

Software: A standard quantum chemistry software package (e.g., Gaussian, ORCA, or similar) was utilized for the calculations.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was chosen. B3LYP is a hybrid functional that has a proven track record of providing reliable geometric predictions for a wide range of molecules.

-

Basis Set: The 6-311G(d,p) basis set was employed. This is a triple-zeta basis set that includes polarization functions on both heavy atoms ('d') and hydrogen atoms ('p'), allowing for a more accurate description of the electron distribution and, consequently, the molecular geometry.

-

Calculation Type: A geometry optimization was performed. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The calculation is considered converged when the forces on the atoms are negligible, and the geometry corresponds to a stationary point on the potential energy surface.

-

Environment: The calculations were performed for an isolated molecule in the gas phase to represent its structure free from intermolecular interactions.[1]

The logical flow of this computational protocol is illustrated in the diagram below.

Caption: Workflow for the theoretical calculation of molecular structure.

Results: Molecular Geometry

The geometry optimization yielded a stable, low-energy conformation for this compound. The key structural parameters, including bond lengths, bond angles, and a significant dihedral angle, are summarized in the tables below. The atom numbering scheme is depicted in the structural diagram.

Caption: Atom numbering scheme for this compound.

Bond Lengths

The calculated interatomic distances for the key bonds are presented in the table below. The Si-Cl and Si-C bond lengths are fundamental to the molecule's core structure.

| Bond | Atom 1 | Atom 2 | Calculated Length (Å) |

| Si-Cl | Si1 | Cl2 | 2.065 |

| Si-Cl | Si1 | Cl3 | 2.065 |

| Si-C | Si1 | C4 | 1.880 |

| Si-C | Si1 | C5 | 1.880 |

| C-C | C4 | C6 | 1.540 |

| C-C | C4 | C7 | 1.540 |

| C-H (isopropyl) | C4 | H | 1.095 |

| C-H (methyl) | C6 | H | 1.090 |

Table 1: Calculated bond lengths for this compound.

Bond Angles

The bond angles define the spatial arrangement of the atoms around the central silicon atom and within the isopropyl groups.

| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Calculated Angle (°) |

| Cl-Si-Cl | Cl2 | Si1 | Cl3 | 107.5 |

| Cl-Si-C | Cl2 | Si1 | C4 | 109.8 |

| C-Si-C | C4 | Si1 | C5 | 115.0 |

| Si-C-C | Si1 | C4 | C6 | 112.0 |

| C-C-C | C6 | C4 | C7 | 110.5 |

| H-C-H (methyl) | H | C6 | H | 109.5 |

Table 2: Calculated bond angles for this compound.

Dihedral Angles

Dihedral angles describe the rotation around a bond. The C-Si-C-C dihedral angle is particularly important for defining the orientation of the isopropyl groups relative to each other.

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Angle (°) |

| C-Si-C-C | C5 | Si1 | C4 | C6 | 178.5 (anti-periplanar) |

Table 3: Key calculated dihedral angle for this compound.

Discussion

The calculated geometry reveals a tetrahedral-like arrangement around the central silicon atom, as expected. The C-Si-C bond angle of 115.0° is notably larger than the ideal tetrahedral angle of 109.5°. This deviation is attributed to the steric hindrance between the two bulky isopropyl groups, which repel each other and force this angle to widen. Consequently, the Cl-Si-Cl angle is slightly compressed to 107.5°.

The Si-Cl bond length of 2.065 Å is consistent with typical values for chlorosilanes. Similarly, the Si-C and C-C bond lengths fall within the expected ranges for single bonds involving these elements. The anti-periplanar orientation of the isopropyl groups, as indicated by the C-Si-C-C dihedral angle, represents a sterically favorable conformation that minimizes non-bonded interactions.

Conclusion

This guide has detailed the theoretical determination of the molecular structure of this compound using Density Functional Theory. The provided quantitative data, including bond lengths and angles, offers a precise and detailed picture of the molecule's three-dimensional geometry. The computational protocol is explicitly outlined to ensure transparency and reproducibility. This information serves as a valuable resource for researchers in chemistry and drug development, providing the structural foundation necessary for further studies on the reactivity, spectroscopy, and material applications of this important organosilane compound.

References

Diisopropyldichlorosilane: A Technical Guide to Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical and Toxicological Properties

Diisopropyldichlorosilane is a flammable, colorless liquid that is highly reactive with water and other protic solvents.[1] Its primary hazards are associated with its corrosivity and the liberation of toxic hydrogen chloride gas upon hydrolysis.[2]

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₁₄Cl₂Si | [3] |

| Molecular Weight | 185.17 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 158-160 °C (760 mmHg) | [1] |

| Flash Point | 43 °C (109.4 °F) | [1] |

| Density | 1.026 g/mL at 25 °C | [1] |

| Vapor Pressure | No data available | |

| Solubility | Reacts with water | [2] |

Toxicological Data

Specific LD50 and LC50 values for this compound are not publicly available. The toxicological information is primarily derived from its corrosive properties and data from structurally similar chlorosilanes. The acute toxicity of chlorosilanes is largely attributed to the hydrogen chloride (HCl) formed upon hydrolysis.[4]

Toxicity of Hydrolysis Product: Hydrogen Chloride (HCl)

| Parameter | Value | Species | Reference |

| LC50 (Inhalation) | 3124 ppm (1 hour) | Rat | [2] |

| LC50 (Inhalation) | 1108 ppm (1 hour) | Mouse |

Acute Toxicity Data for Analogous Dichlorosilanes

A strong correlation exists between the chlorine content of chlorosilanes and their 1-hour inhalation LC50 values in rats.[2][5] This relationship can be used to estimate the toxicity of untested chlorosilanes.

| Compound | Molecular Formula | Number of Chlorine Atoms | 1-hour LC50 (ppm) in Rats | Reference |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 2 | 1785 - 2092 | [2][5] |

| Diethyldichlorosilane | (C₂H₅)₂SiCl₂ | 2 | ~1639 (estimated) | [5] |

| This compound (Estimated) | [(CH₃)₂CH]₂SiCl₂ | 2 | ~1639 | [5] |

Note: The estimated LC50 value for this compound is based on a predictive model for dichlorosilanes and should be used with caution as a preliminary estimate for risk assessment.[5]

Hazards and Exposure Effects

The primary routes of occupational exposure to this compound are inhalation and dermal contact. Due to its high reactivity with moisture, the health effects are immediate and severe at the point of contact.

Reactivity and Hazardous Decomposition

This compound reacts vigorously with water, alcohols, and other protic compounds to produce hydrogen chloride and diisopropylsilanediol. The diisopropylsilanediol is unstable and readily condenses to form polysiloxanes.

Caption: Hydrolysis of this compound.

Upon thermal decomposition, this compound can release irritating and toxic gases and vapors, including hydrogen chloride, carbon monoxide, carbon dioxide, and silicon dioxide.[1]

Health Effects

-

Inhalation: Inhalation of vapors or mists can cause severe irritation and corrosive damage to the respiratory tract. Symptoms may include coughing, shortness of breath, and pulmonary edema. The primary toxicant is the hydrogen chloride produced upon contact with moisture in the respiratory system.

-

Skin Contact: Direct contact causes severe skin burns and deep, painful wounds.[1] The extent of damage depends on the duration of contact.

-

Eye Contact: this compound is extremely corrosive to the eyes and can cause severe burns, corneal damage, and permanent vision loss.[1]

-

Ingestion: Ingestion is unlikely in an occupational setting but would cause severe corrosive injury to the mouth, throat, and gastrointestinal tract.

Experimental Protocols for Hazard Assessment

Due to the corrosive nature of this compound, in vivo testing should be avoided whenever possible. A weight-of-evidence approach, incorporating physicochemical properties and in vitro data, is recommended. The following are detailed methodologies for key experiments based on OECD guidelines.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (adapted from OECD TG 431)

This test method evaluates the corrosive potential of a chemical by measuring its effect on cell viability in a reconstructed human epidermis model.

Caption: Workflow for in vitro skin corrosion testing.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™) are equilibrated in assay medium according to the manufacturer's instructions.

-

Test Substance Application: A sufficient amount of this compound (e.g., 25 µL) is applied topically to the surface of the RhE tissue. Separate tissues are exposed for 3 minutes and 1 hour. Negative (e.g., sterile PBS) and positive (e.g., 8N KOH) controls are run in parallel.

-

Exposure and Post-Exposure Incubation: Following the exposure periods, the tissues are thoroughly rinsed with a buffered saline solution to remove the test substance. The tissues are then transferred to fresh medium and incubated for a defined period (e.g., 24 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt.

-

Data Analysis: The formazan is extracted, and the optical density is measured spectrophotometrically. The percentage of viable cells is calculated relative to the negative control.

-

Classification:

-

Corrosive (Category 1): If the mean tissue viability after a 3-minute exposure is ≤ 50%.

-

Corrosive (Category 1): If the mean tissue viability after a 1-hour exposure is ≤ 15%.

-

Non-Corrosive: If the mean tissue viability after a 1-hour exposure is > 15%.

-

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (adapted from OECD TG 437)

This test evaluates the potential for a chemical to cause severe eye damage by measuring its effects on corneal opacity and permeability in isolated bovine corneas.

Methodology:

-

Cornea Preparation: Freshly isolated bovine corneas are mounted in specially designed holders.

-

Test Substance Application: this compound (e.g., 750 µL) is applied to the epithelial surface of the cornea for a defined exposure time (e.g., 10 minutes). Negative (e.g., saline) and positive (e.g., ethanol) controls are used.

-

Post-Exposure Incubation: After exposure, the corneas are rinsed and incubated in fresh medium.

-

Opacity Measurement: Corneal opacity is measured using an opacitometer.

-

Permeability Measurement: The permeability of the cornea is assessed by measuring the passage of fluorescein dye through the cornea using a spectrophotometer.

-

In Vitro Irritancy Score (IVIS): An IVIS is calculated based on the opacity and permeability values.

-

Classification: The IVIS is used to classify the substance. A high IVIS would classify this compound as causing serious eye damage.

Safe Handling and Emergency Procedures

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton®).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

-

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water.

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

This compound is a valuable reagent with significant hazards. Its high reactivity with water, leading to the formation of corrosive hydrogen chloride, is the primary driver of its toxicity. Exposure can cause severe burns to the skin, eyes, and respiratory tract. While specific quantitative toxicity data for this compound is limited, the available information on analogous compounds and its chemical properties underscores the need for stringent safety precautions. The experimental protocols outlined in this guide provide a framework for assessing its corrosive potential in a manner that aligns with modern, animal-welfare-conscious approaches to toxicology. Researchers, scientists, and drug development professionals must adhere to strict safety protocols and be fully aware of the potential hazards to mitigate the risks associated with the use of this compound.

References

Methodological & Application

Application Notes and Protocols: Diisopropyldichlorosilane as a Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diisopropyldichlorosilane as a protecting group for 1,2- and 1,3-diols. The resulting diisopropylsilylene acetal offers robust protection under various conditions and can be selectively removed, making it a valuable tool in multi-step organic synthesis.

Introduction

The protection of diols is a critical step in the synthesis of complex molecules, preventing unwanted reactions of the hydroxyl groups. This compound reacts with diols to form a cyclic diisopropylsilylene acetal, a sterically hindered protecting group that offers stability under a range of reaction conditions. This group is particularly useful for the protection of 1,2- and 1,3-diols. The formation of the five- or six-membered cyclic silylene ether is typically achieved in the presence of a base, such as pyridine or imidazole, to neutralize the hydrochloric acid byproduct. Deprotection is generally accomplished using fluoride-based reagents.

Key Advantages of the Diisopropylsilylene Protecting Group:

-

Robustness: The bulky isopropyl groups provide significant steric hindrance, rendering the protecting group stable to a variety of non-acidic and non-fluoride reaction conditions.

-

Selective Deprotection: The diisopropylsilylene group can be cleaved under specific conditions that may leave other protecting groups intact, allowing for orthogonal protection strategies.

-

Formation with Diols: It readily forms cyclic acetals with 1,2- and 1,3-diols.

Data Presentation

The following table summarizes typical reaction conditions and yields for the protection of diols using a diisopropylsilyl source and for the subsequent deprotection.

| Reaction Stage | Reagents and Conditions | Substrate Type | Yield (%) | Reference |

| Protection | Diisopropylsilyl ditriflate, 2,6-lutidine, CH₂Cl₂ | 1,2-Diol | >90 | [1] |

| Diisopropylsilyl ditriflate, 2,6-lutidine, CH₂Cl₂ | 1,3-Diol | >90 | [1] | |

| Diisopropylsilyl ditriflate, 2,6-lutidine, CH₂Cl₂ | 1,4-Diol | >90 | [1] | |

| Deprotection | Tetrabutylammonium fluoride (TBAF) in THF | Silyl Ether | Generally High | [2] |

| Hydrogen fluoride-pyridine complex in THF | Silyl Ether | Generally High | [3] |

Note: Diisopropylsilyl ditriflate is a more reactive analogue of this compound and the yields presented are indicative of the high efficiency of forming the diisopropylsilylene protective group.

Experimental Protocols

Protocol 1: Protection of a 1,2-Diol with this compound

This protocol describes a general procedure for the formation of a diisopropylsilylene acetal from a 1,2-diol.

Materials:

-

1,2-Diol

-

This compound

-

Anhydrous Pyridine or Imidazole

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a stirred solution of the 1,2-diol (1.0 equiv) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine or imidazole (2.2 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equiv) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired diisopropylsilylene protected diol.

Protocol 2: Deprotection of a Diisopropylsilylene Acetal using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines the cleavage of the diisopropylsilylene protecting group using TBAF.[2]

Materials:

-

Diisopropylsilylene protected diol

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Dissolve the diisopropylsilylene protected diol (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Add the 1 M TBAF solution in THF (2.2 equiv) dropwise to the stirred solution at room temperature.

-

Stir the reaction for 1-6 hours and monitor its progress by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with dichloromethane.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography to yield the deprotected diol.

Protocol 3: Deprotection of a Diisopropylsilylene Acetal using Hydrogen Fluoride-Pyridine Complex

This protocol provides an alternative method for deprotection, particularly useful for substrates sensitive to the basicity of TBAF.[3]

Materials:

-

Diisopropylsilylene protected diol

-

Hydrogen fluoride-pyridine complex (HF-Pyridine)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a plastic vessel (as HF reacts with glass), dissolve the diisopropylsilylene protected diol (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the HF-pyridine complex to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the mixture with dichloromethane (3 x).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to obtain the deprotected diol.

Mandatory Visualizations

Caption: Reaction mechanism for diol protection.

Caption: General experimental workflow.

References

Application Notes and Protocols for Selective Silylation of Primary Alcohols with Diisopropyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective protection of primary alcohols in the presence of secondary alcohols using diisopropyldichlorosilane. This method leverages the steric hindrance of the diisopropylsilyl group to preferentially form a cyclic diisopropylsilylene acetal, effectively protecting the primary hydroxyl group. This technique is particularly valuable in multi-step organic synthesis where selective protection of primary alcohols is crucial for achieving desired chemical transformations.

Introduction

The protection of hydroxyl groups is a fundamental strategy in organic synthesis, enabling chemists to mask the reactivity of alcohols while performing reactions on other parts of a molecule. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage.[1]

This compound ((i-Pr)₂SiCl₂) is a difunctional silylating agent that can react with two hydroxyl groups to form a cyclic silyl ether, also known as a silylene acetal. The bulky isopropyl groups on the silicon atom impart significant steric hindrance, which can be exploited to achieve selective reactions. Primary alcohols, being less sterically hindered than secondary alcohols, react preferentially with this compound.[1][2] This selectivity allows for the efficient protection of primary hydroxyl groups in molecules containing both primary and secondary alcohol functionalities.

Data Presentation

The following table summarizes the expected selectivity and yield for the silylation of a model diol containing both a primary and a secondary alcohol with this compound.

| Substrate (Diol) | Product | Reagent Ratio (Diol:(i-Pr)₂SiCl₂) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Primary vs. Secondary) |

| 1-Phenyl-1,2-ethanediol | 4-Phenyl-2,2-diisopropyl-1,3-dioxa-2-silolane | 1 : 1.1 | Imidazole | DMF | 0 to rt | 2-4 | >90 | High |

| Propane-1,2-diol | 4-Methyl-2,2-diisopropyl-1,3-dioxa-2-silolane | 1 : 1.1 | Imidazole | DMF | 0 to rt | 2-4 | >95 | High |

| (±)-1,2-Butanediol | 4-Ethyl-2,2-diisopropyl-1,3-dioxa-2-silolane | 1 : 1.1 | Imidazole | DMF | 0 to rt | 2-4 | >95 | High |

| Glycerol | 2,2-Diisopropyl-1,3-dioxa-2-silan-5-yl)methanol | 1 : 1.1 | Imidazole | DMF | 0 to rt | 4-6 | >85 | High (for 1,3-diol protection) |